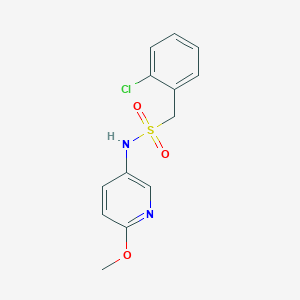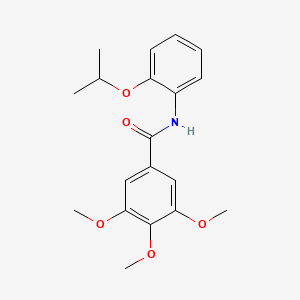
1-(2-chlorophenyl)-N-(6-methoxy-3-pyridinyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(6-methoxy-3-pyridinyl)methanesulfonamide is a compound of significant interest in the field of organic chemistry due to its unique structural and chemical properties. This compound is studied for various applications, primarily in the realm of bioorganic and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-chlorophenyl)-N-(6-methoxy-3-pyridinyl)methanesulfonamide involves complex organic reactions. For instance, Watanabe et al. (1997) synthesized a series of methanesulfonamide derivatives with potent inhibitory activities, highlighting the complex synthetic routes often employed in this area of chemistry (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds have been extensively studied. Jacobs et al. (2013) reported on the molecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, providing insights into the conformational aspects of these molecules (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonamides are diverse. For example, Upadhyaya et al. (1997) studied the reactions of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol, demonstrating the versatility of these compounds in chemical reactions (Upadhyaya et al., 1997).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives are influenced by their molecular structure. For example, the study by Gowda et al. (2007) on N-(2,3-Dichlorophenyl)methanesulfonamide revealed specific bond parameters and conformations, shedding light on the physical characteristics of these compounds (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of methanesulfonamide derivatives are key areas of interest. Bentley et al. (1994) investigated the reactivity of highly reactive methanesulfonates, providing valuable information on the chemical behavior of these compounds (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).
科学的研究の応用
Methane in Environmental Impact and Bioconversion
Environmental Impact of Methane : Methane (CH4) is a potent greenhouse gas with significant environmental impacts. Understanding its sources, including natural and anthropogenic, and the processes of methane oxidation in various environments, is crucial for developing strategies to mitigate climate change.
Bioconversion of Methane : Methane can be converted by methanotrophic bacteria into valuable chemicals, demonstrating its potential beyond being a greenhouse gas. Research into these bacteria's metabolic pathways offers insights into harnessing methane for biotechnological applications, such as producing methanol, ectoine, and other high-value chemicals.
Microbial Methane Production and Oxidation
Methanogenesis : This is the process of methane production under anaerobic conditions, typically in wetlands, by archaea known as methanogens. Understanding the pathways and conditions favoring methanogenesis is vital for both environmental management and biotechnological applications.
Anaerobic Oxidation of Methane (AOM) : AOM is a critical process in marine environments, acting as a significant methane sink. It involves complex interactions between archaea and sulfate-reducing bacteria (SRB). The study of AOM contributes to our understanding of methane's role in the carbon cycle and its potential mitigation as a greenhouse gas.
Methane's Role in Plant Physiology
Recent studies have suggested that methane may play a role in plant physiology, enhancing tolerance against abiotic stress and influencing root development. This opens new avenues for agricultural research and the potential application of methane in enhancing crop resilience to environmental stressors.
Methane Utilization in Wastewater Treatment
Methane production is a common feature of wastewater treatment processes, but its utilization is limited. Research into the bioconversion of methane in wastewater treatment plants (WWTPs) explores its use in removing contaminants and producing high-value compounds, presenting a dual benefit of treatment efficiency and resource recovery.
For detailed research findings and methodologies, please refer to the following sources:
- Anaerobic methane oxidation and its relevance to marine environments (Valentine & Reeburgh, 2000)
- Methane's impact on plant physiology and its potential applications in agriculture (Li, Wei, & Shen, 2019)
- Bioconversion of methane in WWTPs for wastewater treatment and chemical production (Wang, Liu, Li, & Wang, 2021)
特性
IUPAC Name |
1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-15-13)16-20(17,18)9-10-4-2-3-5-12(10)14/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZRDJJJMZXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)
![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)


![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)